Cas no 19878-76-3 (7-hexylazepan-2-one)

7-hexylazepan-2-one 化学的及び物理的性質
名前と識別子
-
- 7-hexylazepan-2-one
- 2H-Azepin-2-one, 7-hexylhexahydro-
-
- インチ: 1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14)
- InChIKey: YLIIGKBLXUJUIG-UHFFFAOYSA-N
- ほほえんだ: N1C(CCCCCC)CCCCC1=O
7-hexylazepan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ91250-1g |
7-hexylazepan-2-one |
19878-76-3 | 96% | 1g |
$391.00 | 2024-04-20 | |
A2B Chem LLC | AZ91250-5g |
7-hexylazepan-2-one |
19878-76-3 | 96% | 5g |
$1316.00 | 2024-04-20 |
7-hexylazepan-2-one 関連文献
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
7-hexylazepan-2-oneに関する追加情報
Introduction to 7-Hexylazepan-2-One (CAS No. 19878-76-3)
7-Hexylazepan-2-One (CAS No. 19878-76-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various therapeutic applications, particularly in the areas of neurology and psychiatry. This article aims to provide a comprehensive overview of 7-Hexylazepan-2-One, including its chemical properties, biological activities, and recent advancements in its research and development.
The chemical structure of 7-Hexylazepan-2-One is composed of a seven-membered azepane ring with a hexyl substituent at the 7-position and a ketone group at the 2-position. This specific arrangement confers unique pharmacological properties to the compound, making it an interesting candidate for further investigation. The azepane ring is known for its ability to interact with various receptors and enzymes, while the hexyl substituent and ketone group contribute to its lipophilicity and metabolic stability.
In recent years, several studies have explored the biological activities of 7-Hexylazepan-2-One. One notable area of research has been its potential as an anxiolytic agent. Preclinical studies have demonstrated that 7-Hexylazepan-2-One exhibits significant anxiolytic effects in animal models of anxiety, such as the elevated plus maze and open field tests. These effects are believed to be mediated through its interaction with GABAergic systems, which play a crucial role in modulating anxiety and stress responses.
Beyond its anxiolytic properties, 7-Hexylazepan-2-One has also shown promise in the treatment of neurological disorders. Research has indicated that the compound may have neuroprotective effects, potentially reducing neuronal damage in conditions such as ischemic stroke and neurodegenerative diseases. The exact mechanisms underlying these neuroprotective effects are still under investigation, but they may involve anti-inflammatory and antioxidant pathways.
The pharmacokinetic profile of 7-Hexylazepan-2-One has been another focus of recent studies. Preliminary data suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and exhibits good brain penetration, which is essential for its therapeutic efficacy in central nervous system (CNS) disorders. Additionally, 7-Hexylazepan-2-One demonstrates low toxicity in preclinical models, further supporting its potential as a safe and effective therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 7-Hexylazepan-2-One in human subjects. Early-phase trials have shown promising results, with participants reporting reduced anxiety levels and improved cognitive function without significant adverse effects. These findings have generated considerable interest among researchers and clinicians alike, paving the way for more extensive clinical investigations.
The development of novel therapeutic agents like 7-Hexylazepan-2-One is crucial for addressing unmet medical needs in the treatment of anxiety disorders and neurological conditions. Ongoing research aims to optimize the compound's formulation and delivery methods to enhance its therapeutic potential further. Additionally, efforts are being made to explore combination therapies involving 7-Hexylazepan-2-One with other drugs to achieve synergistic effects.
In conclusion, 7-Hexylazepan-2-One (CAS No. 19878-76-3) represents a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it a valuable candidate for further development in medicinal chemistry and pharmaceutical research. As research continues to advance, it is anticipated that 7-Hexylazepan-2-One will play a significant role in improving patient outcomes in various neurological and psychiatric disorders.
19878-76-3 (7-hexylazepan-2-one) 関連製品
- 1105213-12-4(1-6-(4-methoxyphenyl)pyridazin-3-yl-N-(pyridin-3-yl)methylpiperidine-3-carboxamide)
- 545423-59-4(O-2-(quinolin-7-yl)ethylhydroxylamine)
- 1804263-41-9(Methyl 2-chloro-3-propionylbenzoate)
- 1435954-07-6(2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine)
- 2680528-52-1(2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride)
- 1261563-70-5(6-(Difluoromethoxy)-5-hydroxyquinoline)
- 513-85-9(2,3-Butanediol)
- 2229187-94-2(1-3-(trifluoromethyl)pyridin-2-ylprop-2-en-1-ol)
- 1361701-38-3(3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid)
- 802579-10-8(2-(chloromethyl)azepane)




